dicyclohexylamine (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate

Description

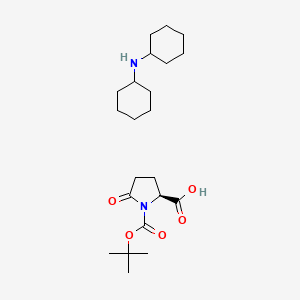

Dicyclohexylamine (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a dicyclohexylamine counterion. The (S)-configuration at the stereogenic center and the Boc group enhance its stability and utility in asymmetric synthesis, particularly in pharmaceutical intermediates. The compound’s pyrrolidine core and ester functionality make it valuable for constructing peptidomimetics or bioactive molecules.

Properties

Molecular Formula |

C22H38N2O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H23N.C10H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,13,14)/t;6-/m.0/s1 |

InChI Key |

RAVPEAYKLPOILD-ZCMDIHMWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the protection of L-pyroglutamic acid or its derivatives to yield the di-tert-butyl ester with the N-Boc protecting group. The process ensures the stereochemical integrity of the (S)-configuration at the 2-position of the pyrrolidine ring.

Stepwise Preparation Protocols

Starting Material

- L-pyroglutamic acid or its methyl ester derivatives are commonly used as starting materials due to their availability and stereochemical purity.

Protection of Amino Group: Introduction of the tert-Butoxycarbonyl Group

- The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate.

- This step yields the N-Boc protected intermediate, which prevents undesired side reactions during esterification.

Esterification of Carboxylic Acid Groups

- The carboxyl groups are converted into tert-butyl esters usually via acid-catalyzed esterification with isobutylene or tert-butanol in the presence of strong acids like sulfuric acid or trifluoroacetic acid.

- Alternatively, tert-butyl esterification can be achieved using tert-butyl chloride and a base, or via tert-butyl diazomethane reagents.

Selective Oxidation to 5-Oxo Derivative

Industrial and Patent-Described Processes

A patented process (US9035062B2) describes a multistep synthesis involving:

- Removal of benzyloxycarbonyl protecting groups from a precursor compound to yield a free amine intermediate.

- Trifluoroacetylation of the nitrogen atom on the piperidine ring to form a 1,5-ditrifluoroacetyl compound.

- Substitution of the hydroxyl group at the 5-position with benzyloxyamine in the presence of an activating agent.

- Deprotection of the trifluoroacetyl group to regenerate the free amine.

- Intramolecular urea formation followed by side chain conversions to obtain the optically active derivative.

This process emphasizes the difficulty of selective deprotection and esterification steps, highlighting the need for precise control to obtain the desired compound in optically pure form suitable for industrial use.

Reagents and Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., TEA) | Protects amine as Boc group |

| Carboxyl esterification | Isobutylene or tert-butanol, acid catalyst | Forms tert-butyl esters |

| Oxidation at 5-position | Mild oxidants (e.g., PCC, Swern conditions) | Forms 5-oxo group |

| Deprotection (if needed) | Hydrogenolysis or acid/base treatment | Removal of other protecting groups |

| Intramolecular urea formation | Activating agents (e.g., carbodiimides) | Cyclization step in related derivatives |

Analytical and Characterization Data

- Optical rotation measurements confirm the retention of stereochemistry during synthesis.

- NMR spectroscopy (1H and 13C) is used to verify the presence of Boc and tert-butyl groups as well as the 5-oxo functionality.

- Mass spectrometry and IR spectroscopy further confirm molecular weight and functional group presence.

Research Findings and Applications

- The compound serves as a key intermediate in the synthesis of biologically active molecules, including 5-oxopyrrolidine derivatives with anticancer properties.

- Modifications on this scaffold allow introduction of various substituents, enabling the development of pharmacologically active compounds.

- The stereochemical purity and protecting group strategy are critical for downstream synthetic utility and biological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Boc-L-pyroglutamic acid dicyclohexylammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Boc-L-pyroglutamic acid dicyclohexylammonium salt has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in the synthesis of peptides and other complex molecules.

Biology: The compound is used in proteomics research to study protein structures and functions.

Medicine: It is used in the development of pharmaceuticals and as a reagent in drug discovery processes.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Boc-L-pyroglutamic acid dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It interacts with the amino group of the target molecule, forming a stable complex that can be easily removed under specific conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-Carboxylate

- Structure : A bicyclic pyrrolidine derivative with a fused cyclopentane ring and Boc-protected amine.

- Molecular Formula: C₁₂H₁₉NO₃ (MW = 225.28 g/mol) .

- Key Differences: The absence of a dicyclohexylamine counterion reduces its basicity compared to the target compound. Safety data highlight acute toxicity risks (e.g., respiratory irritation), suggesting similar precautions may apply to the target compound during handling .

Methyl 1-((tert-Butoxycarbonyl)Amino)Cyclopentane Carboxylate

- Structure : A cyclopentane-based analog with Boc-protected amine and methyl ester groups.

- Synthetic Relevance : Used as an intermediate in peptidomimetic synthesis, evidenced by its appearance in patent literature for drug discovery .

- Key Differences: The cyclopentane ring vs. pyrrolidine backbone affects steric and electronic properties. Methyl ester vs. dicyclohexylamine salt: The latter may improve solubility in non-polar solvents or modulate crystallization behavior. NMR data (δ 1.36 ppm for Boc methyl groups) align with typical Boc-protected compounds, suggesting shared spectroscopic features with the target compound .

(5S)-5-Benzyloxycarbonyl-5-tert-Butoxycarbonylamino-2-Oxo-Pentylide-Dimethylsulfoxonium

- Structure : A sulfoxonium ylide with Boc and benzyloxycarbonyl (Cbz) protecting groups.

- Key Differences: The sulfoxonium moiety enables unique reactivity in cycloaddition reactions, unlike the ester functionality in the target compound. Dual protection (Boc and Cbz) allows orthogonal deprotection strategies, a feature absent in the simpler Boc-protected pyrrolidine. Corrected nomenclature in the original study underscores the importance of precise structural characterization for such derivatives .

Comparative Data Table

| Compound | Core Structure | Protecting Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | Pyrrolidine | Boc, dicyclohexylamine salt | ~350 (estimated) | Asymmetric synthesis |

| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Bicyclic pyrrolidine | Boc | 225.28 | Organic intermediates |

| Methyl 1-((tert-butoxycarbonyl)amino)cyclopentane carboxylate | Cyclopentane | Boc, methyl ester | ~245 (estimated) | Peptidomimetic synthesis |

| (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium | Linear chain | Boc, Cbz | ~400 (estimated) | Cycloaddition reactions |

Biological Activity

Dicyclohexylamine (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylate moiety. The presence of dicyclohexylamine as a counterion enhances its solubility and stability in biological systems. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways that are crucial for cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has demonstrated effectiveness against cancers characterized by mutations in the IDH1/2 genes. The compound's ability to target these mutations suggests potential as a therapeutic agent in oncology.

| Property | Value |

|---|---|

| Molecular Weight | 288.36 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under physiological conditions |

Study 1: Antitumor Activity

A study published in ACS Omega explored the use of similar compounds in treating tumors with IDH mutations. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, showcasing their potential as effective anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how these compounds interact with cellular pathways. Using biochemical assays, researchers found that the compound could inhibit specific kinases associated with cancer progression, leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing dicyclohexylamine (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate?

- Methodological Answer : The synthesis typically involves coupling (S)-5-oxopyrrolidine-2-carboxylic acid derivatives with tert-butoxycarbonyl (Boc) protecting groups. A key step includes using HClO₄ as a catalyst in tert-butyl acetate to achieve Boc protection, followed by recrystallization with ethyl acetate/n-hexane (1:10) for purification . Yield optimization (~50%) requires strict control of reaction time (overnight stirring at room temperature) and stoichiometric ratios.

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : ¹H-NMR analysis in DMSO-d₆ is critical. For analogous Boc-protected pyrrolidine derivatives, characteristic signals include:

- δ 1.36 ppm (9H, s) for the Boc group’s tert-butyl protons.

- δ 3.58 ppm (3H, s) for methyl ester protons (if present).

- Peaks between δ 1.55–2.10 ppm for cyclopentane/pyrrolidine ring protons .

- Advanced 2D NMR (e.g., HSQC, COSY) can resolve stereochemical ambiguities in the pyrrolidine ring.

Q. What stability considerations apply to the Boc-protecting group in this compound?

- Methodological Answer : The Boc group is acid-labile. Stability tests under basic conditions (e.g., aqueous NaOH) show minimal degradation, but exposure to trifluoroacetic acid (TFA) or HCl in dioxane rapidly cleaves the group. Storage at –20°C in inert atmospheres is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments reported for similar Boc-protected pyrrolidine derivatives?

- Methodological Answer : Conflicting stereochemical data can arise from improper chiral resolution or NMR interpretation. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and compare retention times with authentic standards. X-ray crystallography provides definitive confirmation, as demonstrated in the corrected synthesis of (5S)-benzyloxycarbonyl derivatives .

Q. What role does this compound play in synthesizing proteasome inhibitors or antiviral agents?

- Methodological Answer : The 5-oxopyrrolidine core serves as a conformationally constrained scaffold for drug design. For example, it is a precursor to omuralide, a proteasome inhibitor. Coupling with phenethyl or phenyl groups (via Suzuki-Miyaura reactions) enhances bioactivity in antiviral studies . Biological evaluation involves enzyme inhibition assays (e.g., IC₅₀ determination against viral proteases).

Q. How can this compound be utilized in PROTAC (PROteolysis TArgeting Chimera) development?

- Methodological Answer : The Boc-protected amine enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) via click chemistry. For example, dicyclohexylamine salts of similar structures have been used to degrade MLKL in necroptosis studies . Critical steps include:

- Optimizing linker length/spacing for ternary complex formation.

- Validating degradation efficiency via Western blot and cellular viability assays.

Key Considerations for Experimental Design

- Stereochemical Integrity : Use enantiomerically pure starting materials (e.g., (S)-5-oxopyrrolidine-2-carboxylic acid) to avoid racemization during Boc protection .

- Analytical Validation : Combine HPLC (≥95% purity) with HRMS for molecular weight confirmation (e.g., calculated [M+H]⁺ = 453.2632 for C₂₆H₃₅NO₄Si) .

- Biological Assays : For enzyme studies, pre-treat the compound with TFA to remove the Boc group, ensuring the free amine is bioactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.